molecular formula C16H12O B3323838 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one CAS No. 172264-69-6

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one

Cat. No.: B3323838
CAS No.: 172264-69-6
M. Wt: 220.26 g/mol
InChI Key: FFKLTSOPZKKMMA-UHFFFAOYSA-N
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Description

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one is an organic compound with the molecular formula C16H12O It is a member of the ynone family, characterized by the presence of a triple bond adjacent to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one can be synthesized through the acylation of terminal alkynes with N-acylbenzotriazole in the presence of ionic liquids. For example, the reaction of phenylacetylene with N-acylbenzotriazole in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) using zinc chloride as a catalyst at 60°C yields the desired ynone . This method offers mild reaction conditions, short reaction times, and excellent functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of ionic liquids and recyclable catalysts is advantageous for industrial applications due to their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one involves its interaction with molecular targets through its reactive triple bond and carbonyl group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The exact molecular pathways depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one is unique due to its specific substitution pattern and the presence of both a phenyl and o-tolyl group

Properties

IUPAC Name

1-(2-methylphenyl)-3-phenylprop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKLTSOPZKKMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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